Riociguat-d3 -

Riociguat-d3

Catalog Number: EVT-13962223
CAS Number:
Molecular Formula: C20H19FN8O2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Riociguat-d3 is classified as a pharmaceutical agent under the category of soluble guanylate cyclase stimulators. It is marketed under the brand name Adempas by Bayer HealthCare Pharmaceuticals. The compound's chemical structure includes deuterium, which is used to track metabolic processes in scientific studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Riociguat involves several key steps:

  1. N-Methylation Reaction: Starting with 2-aminomalononitrile, an N-methylation reaction produces N-methyl-2-aminomalononitrile.
  2. Amidation Reaction: The N-methylated product reacts with methyl chloroformate or methyl bromoformate to form N-methyl-N-methyl formate-2-aminomalononitrile.
  3. Cyclization Reaction: This intermediate undergoes cyclization with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine to yield Riociguat .

The process is noted for its high total recovery and simplicity, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Riociguat-d3 has the molecular formula C20H16D3FN8O2C_{20}H_{16}D_3FN_8O_2 and a molecular weight of approximately 425.43 g/mol. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart, allowing for enhanced tracking in pharmacokinetic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Riociguat undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form metabolites such as N-desmethyl-Riociguat.
  • Reduction: Reduction reactions can regenerate the parent compound from its oxidized metabolites.
  • Substitution: Substitution reactions at the fluorobenzyl group can lead to different derivatives .

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Process and Data

Riociguat acts primarily on soluble guanylate cyclase, enhancing its sensitivity to endogenous nitric oxide and directly stimulating it via an alternative binding site. This dual mechanism leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and antiproliferative effects within the pulmonary vasculature .

Pharmacokinetically, Riociguat-d3 exhibits high bioavailability (approximately 94%) and a half-life of about 12 hours in patients with pulmonary arterial hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The compound's pharmacological properties make it effective for treating specific forms of pulmonary hypertension, contributing to its clinical utility .

Applications

Scientific Uses

Riociguat-d3 is primarily utilized in research settings to study the pharmacokinetics and dynamics of Riociguat. Its deuterated form allows for precise tracking in metabolic studies, aiding in understanding its efficacy and safety profiles in treating pulmonary hypertension conditions. Additionally, it serves as a valuable tool in drug development processes aimed at enhancing therapeutic strategies for related cardiovascular diseases .

Introduction to Isotopically Labeled Riociguat Derivatives in Biomedical Research

Rationale for Deuterium Labeling in Pharmacological Studies

Deuterium-labeled pharmaceuticals like Riociguat-d3 (BAY 632521-d3) serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) research. By replacing three hydrogen atoms with deuterium at specific molecular sites, scientists create a chemically identical but spectrally distinct version of the parent compound, Riociguat. This isotopic substitution significantly reduces metabolic degradation rates at the deuterated positions—a phenomenon termed the kinetic isotope effect (KIE). Studies show that deuteration can decrease hepatic clearance by up to 50% for compounds metabolized via cytochrome P450 pathways, thereby extending plasma half-life and improving bioavailability without altering pharmacodynamics [2] [9]. For Riociguat, a soluble guanylate cyclase (sGC) stimulator, deuterated analogs enable precise quantification of tissue distribution and metabolic flux using mass spectrometry, circumventing interference from endogenous biomolecules [5] [9].

Table 1: Key Isotopic Characteristics of Riociguat-d3

PropertySpecification
Molecular FormulaC₂₀H₁₆D₃FN₈O₂
Molecular Weight425.43 g/mol
Isotopic Enrichment>95%
Position of DeuterationMethyl group of carbamate moiety
Primary Analytical UtilityLC-MS/MS quantification in biological matrices

Role of Riociguat-d3 in Advancing Soluble Guanylate Cyclase (sGC) Research

Riociguat-d3 enables mechanistic dissection of sGC activation through its dual function as a metabolic tracer and molecular probe. As a stimulator of sGC, Riociguat operates via NO-synergistic activation and direct heme-independent stimulation, amplifying cyclic guanosine monophosphate (cGMP) synthesis up to 112-fold in vitro [8] [6]. Deuterated Riociguat facilitates:

  • Target Engagement Studies: Quantitative mapping of Riociguat-sGC binding kinetics in pulmonary vascular smooth muscle cells using radiolabeled displacement assays coupled with deuterated tracer detection [9].
  • Pathway Crosstalk Analysis: Identification of cGMP-independent effects via phosphoproteomics. For example, Riociguat-d3 revealed unexpected suppression of P-selectin expression in endothelial cells, reducing von Willebrand Factor (vWF)-mediated platelet adhesion—a finding relevant to CTEPH-associated bleeding risks [4].
  • Allosteric Modulation Profiling: Riociguat-d3-based fluorescence polarization assays demonstrated cooperative binding between the β₁ H-NOX domain of sGC and the catalytic domain, explaining the drug’s ability to sensitize sGC to sub-physiological NO concentrations [8] [10].

Historical Context of Stable Isotope Applications in Pulmonary Hypertension Therapeutics

The development of isotopically labeled pulmonary antihypertensive agents parallels three evolutionary phases:

  • Pioneering Era (1980s–2000s): Early deuterated prostacyclin analogs (e.g., epoprostenol-d₄) enabled first-pass metabolism studies but suffered from poor stability. Their primary role was validating HPLC-UV detection methods [10].
  • Targeted Therapy Phase (2010–2015): With the approval of Riociguat (2013), deuterated versions emerged to address metabolic challenges. Riociguat-d3 was optimized to resist N-demethylation by CYP3A4/CYP1A1—a major clearance pathway exacerbated by smoking-induced CYP1A1 upregulation [8].
  • Precision Medicine Current Phase (2015–present): Riociguat-d3 now underpins patient stratification strategies through breath tests using ¹³C-labeled isotopes to identify "responders" based on real-time metabolic phenotyping. This approach mitigates exposure variability caused by smoking or drug interactions [5] [8].

Table 2: Evolution of Isotope Applications in Pulmonary Hypertension Drug Development

EraIsotope TechnologyKey Contributions to PH Therapeutics
Pioneering²H/¹⁴C-radiolabelsEstablished basic metabolism profiles of prostanoids
Targeted TherapySite-specific ²H (e.g., Riociguat-d3)Enabled CYP-mediated metabolic stability optimization
Precision Medicine¹³C-breath tests + ²H-tracersFacilitated real-time pharmacokinetic phenotyping

Properties

Product Name

Riociguat-d3

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate

Molecular Formula

C20H19FN8O2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3

InChI Key

WXXSNCNJFUAIDG-FIBGUPNXSA-N

Canonical SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.